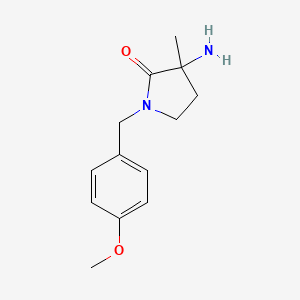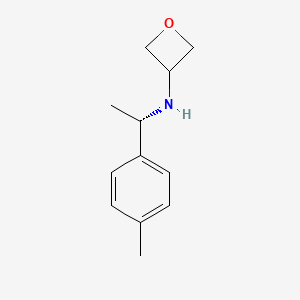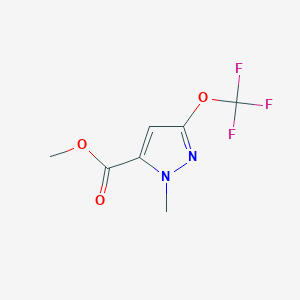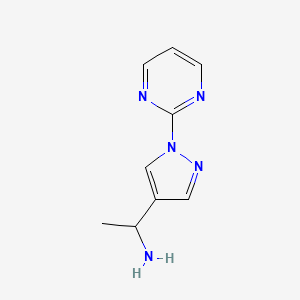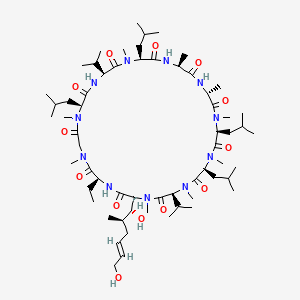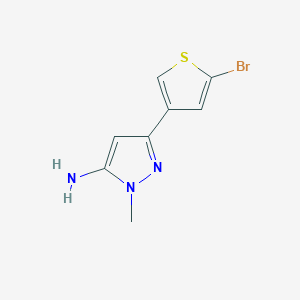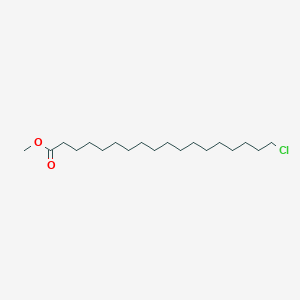
18-Chlorooctadecanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 18-chlorooctadecanoate can be synthesized through the chlorination of methyl stearate. The process involves the following steps:
Chlorination: Methyl stearate is reacted with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. This introduces a chlorine atom at the 18th carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 18-chlorooctadecanoate follows similar steps but on a larger scale. Continuous flow reactors and advanced purification systems are employed to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 18-chlorooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl octadecanoate by removing the chlorine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Methyl 18-hydroxyoctadecanoate.
Reduction: Methyl octadecanoate.
Oxidation: 18-chlorooctadecanoic acid.
Aplicaciones Científicas De Investigación
Methyl 18-chlorooctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chlorinated fatty acids and esters.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of methyl 18-chlorooctadecanoate involves its interaction with lipid membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and reactivity, affecting its incorporation into lipid bilayers and its interaction with proteins. This can lead to changes in membrane fluidity and enzyme activity, impacting various biological processes.
Comparación Con Compuestos Similares
Methyl stearate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 9-chlorooctadecanoate: Chlorine atom is positioned at the 9th carbon, leading to different chemical and biological properties.
Methyl 18-bromooctadecanoate: Bromine atom instead of chlorine, resulting in different reactivity and applications.
Uniqueness: Methyl 18-chlorooctadecanoate is unique due to the specific positioning of the chlorine atom at the 18th carbon, which imparts distinct chemical reactivity and biological effects compared to other chlorinated or brominated fatty acid esters.
Propiedades
Fórmula molecular |
C19H37ClO2 |
|---|---|
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
methyl 18-chlorooctadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
Clave InChI |
UWGXRNICYMZHOX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



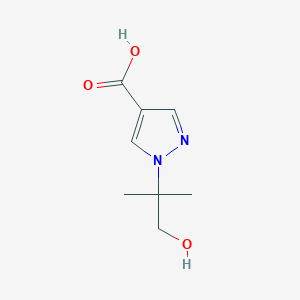
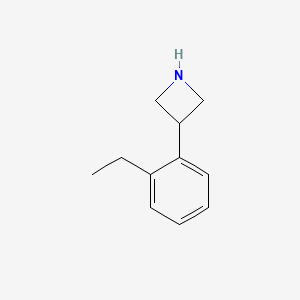
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

